

Enantioselective Synthesis of Ebanol Stereoisomers: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ebanol*

Cat. No.: *B1236554*

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Introduction

Ebanol®, a synthetic fragrance ingredient, is highly valued for its potent and rich sandalwood aroma with musky undertones.^{[1][2]} Unlike natural sandalwood oil, **Ebanol** is a complex mixture of four diastereomeric alcohols, a result of three stereocenters and a carbon-carbon double bond in its structure.^[3] The olfactory properties of **Ebanol** are intrinsically linked to its stereochemistry, with specific stereoisomers contributing differently to the overall scent profile.^{[4][5]} Consequently, the enantioselective synthesis of individual **Ebanol** stereoisomers is of significant interest for the fine fragrance industry and for structure-activity relationship studies.

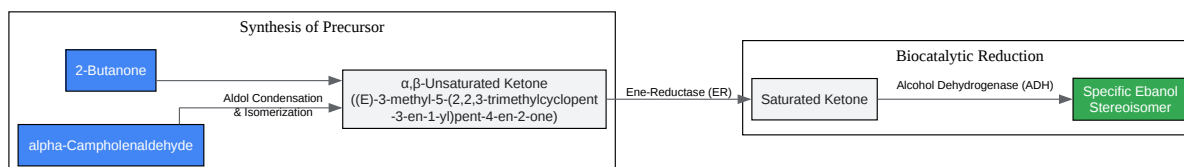
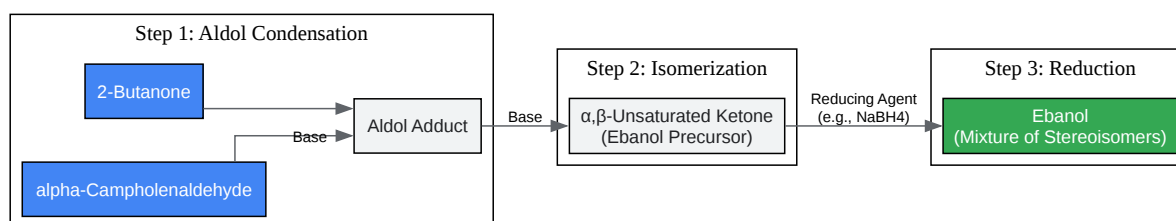
This document provides detailed application notes and protocols for the enantioselective synthesis of **Ebanol** stereoisomers, with a focus on a biocatalytic approach that offers high stereoselectivity and aligns with green chemistry principles.^{[4][6]}

Synthetic Pathways

The synthesis of **Ebanol** stereoisomers can be approached through two main routes: a non-enantioselective chemical synthesis that yields a mixture of diastereomers, and an enantioselective biocatalytic route that allows for the targeted synthesis of specific stereoisomers.

Non-Enantioselective Chemical Synthesis

The traditional chemical synthesis of **Ebanol** involves a three-step process starting from α -campholenaldehyde and 2-butanone. This method, while effective for producing the commercial **Ebanol** mixture, lacks stereocontrol.



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